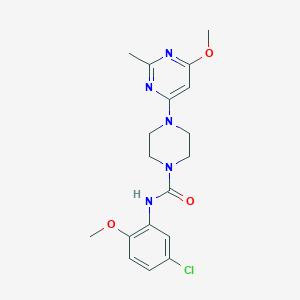

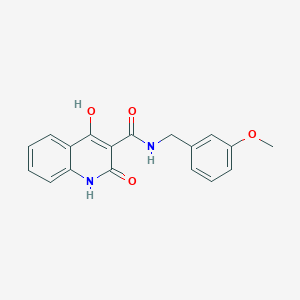

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

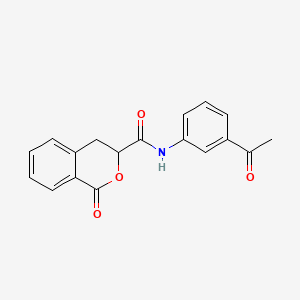

The compound "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, which is of significant interest in medicinal chemistry due to its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives has been explored in several studies. A convenient method involves the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and heterocyclization through Dieckmann condensation . Another approach for synthesizing similar structures uses niobium pentachloride to mediate the conversion of carboxylic acids to carboxamides . Additionally, Darzens condensation conditions have been employed to obtain precursors for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of these compounds often includes a strong intramolecular hydrogen bond, as observed in the crystallographic studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . This intramolecular interaction is crucial for the stability of the compound and can influence its biological activity.

Chemical Reactions Analysis

The reactivity of the 4-oxoquinoline core has been studied, particularly focusing on the regioselectivity of N-alkylation reactions. For instance, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner . The reaction pathways and acid/base behavior of these reactions have been investigated using DFT methods to understand the underlying mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of substituents such as the 3-methoxybenzyl group can affect the compound's solubility, stability, and reactivity. The synthesis methods often aim to achieve high yields and purity, with practical recommendations provided for the removal of specific admixtures . The compounds' fluorescent properties have also been evaluated, indicating potential applications as fluorescence agents .

Scientific Research Applications

Synthesis Methodologies

The synthesis of quinoline derivatives, including "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide," involves innovative methodologies that enhance the efficiency and versatility of producing such compounds. For instance, niobium pentachloride has been employed to facilitate the conversion of carboxylic acids to the corresponding carboxamides, showcasing a practical method under mild conditions that could potentially apply to the synthesis of complex quinoline structures (Nery et al., 2003).

Chemical Properties and Reactions

The chemical and biological properties of quinoline derivatives have been extensively studied, providing insights into their utility in medicinal chemistry. Research on 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their derivatives has shown that these compounds can undergo various chemical transformations, including reduction to quinoline-3-carboxamides and conversion to symmetrical diquinolinoylhydrazines, with studies carried out on their antitubercular activities (Ukrainets et al., 2007).

Biological Applications

Quinoline derivatives have been explored for their potential biological applications, such as their affinity for apamin-sensitive binding sites, which could have implications in neurological research and the development of therapeutic agents targeting Ca2+-activated K+ channels (Graulich et al., 2006). Moreover, the regioselectivity of N-ethylation reactions of quinoline derivatives, which is crucial for their pharmacological activities, has been investigated, offering insights into the synthetic strategies that could enhance their biological efficacy (Batalha et al., 2019).

Advanced Synthetic Applications

Further research has delved into the novel synthesis of quinoline derivatives, focusing on methods that could potentially be applied to the synthesis of "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide." For example, novel one-pot synthesis methods have been developed for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating the innovative approaches in the field of synthetic chemistry that could extend to similar compounds (Kovalenko et al., 2019).

properties

IUPAC Name |

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYTXQRUVLWDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)